molecular formula C15H14ClN3 B3035994 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile CAS No. 338794-19-7

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile

Cat. No.: B3035994
CAS No.: 338794-19-7
M. Wt: 271.74 g/mol
InChI Key: XDQZMNJNEPZOBF-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile (ACNEM) is a compound of the nicotinonitrile family, which is a group of compounds that have been studied for their potential applications in various scientific fields. ACNEM is a colorless, crystalline solid with a molecular weight of 227.7 g/mol and a melting point of 149-150 degrees Celsius. Its chemical formula is C9H11ClN2O. ACNEM has been studied for its potential applications in chemistry, biochemistry, pharmacology, and medicine due to its unique properties.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Antimicrobial Agents : A study explored the synthesis of antimicrobial agents using a compound related to 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile, demonstrating moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).
  • Development of Antimicrobial and Anticancer Agents : Research has been conducted on derivatives of this compound, showing significant antimicrobial and anticancer properties (Hafez et al., 2016).
  • Synthesis of Molluscicidal Compounds : A study focused on creating compounds with molluscicidal properties, relevant in controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Chemical Research and Structural Analysis

  • Structural and Optical Properties Study : Investigations into the structural and optical properties of derivatives of this compound have been performed, with applications in thin films and photovoltaics (Zeyada et al., 2016).
  • Photovoltaic Applications : Research into the use of derivatives in organic-inorganic photodiode fabrication has been conducted, showing potential in photovoltaic properties (Zeyada et al., 2016).

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which share a similar structure, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that 2-aminothiazole derivatives can inhibit the growth of various cancerous cell lines . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It is known that 2-aminothiazole derivatives can affect a wide range of human cancerous cell lines . This suggests that the compound may interfere with the biochemical pathways that are essential for the growth and proliferation of these cells.

Result of Action

It is known that 2-aminothiazole derivatives can inhibit the growth of various cancerous cell lines . This suggests that the compound may have a cytotoxic effect on these cells.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-5-4-6-11(16)7-10/h4-7H,3H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQZMNJNEPZOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166159
Record name 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338794-19-7
Record name 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338794-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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